Bienvenue dans la boutique en ligne BenchChem!

N-benzyl-2-chloro-5,6,7,8-tetrahydroquinazolin-4-amine

p97 AAA ATPase inhibition Structure-activity relationship IC50 comparison

N-Benzyl-2-chloro-5,6,7,8-tetrahydroquinazolin-4-amine (CAS 1454256-90-6) is a synthetic tetrahydroquinazoline derivative characterized by a 2-chloro substituent and an N-benzylamine moiety on a saturated bicyclic pyrimidine scaffold. With a molecular weight of 273.76 g/mol, a computed XLogP3 of 4.2, and a topological polar surface area of 37.8 Ų, this compound serves as a crucial synthetic intermediate in the development of potent and selective inhibitors targeting the AAA ATPase p97 (also known as valosin-containing protein, VCP).

Molecular Formula C15H16ClN3
Molecular Weight 273.76
CAS No. 1454256-90-6
Cat. No. B2850604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-2-chloro-5,6,7,8-tetrahydroquinazolin-4-amine
CAS1454256-90-6
Molecular FormulaC15H16ClN3
Molecular Weight273.76
Structural Identifiers
SMILESC1CCC2=C(C1)C(=NC(=N2)Cl)NCC3=CC=CC=C3
InChIInChI=1S/C15H16ClN3/c16-15-18-13-9-5-4-8-12(13)14(19-15)17-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,17,18,19)
InChIKeyZKGXJLHTIYLMIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Benzyl-2-chloro-5,6,7,8-tetrahydroquinazolin-4-amine (CAS 1454256-90-6): Core Scaffold and Key Intermediate for p97 AAA ATPase Inhibitor Development


N-Benzyl-2-chloro-5,6,7,8-tetrahydroquinazolin-4-amine (CAS 1454256-90-6) is a synthetic tetrahydroquinazoline derivative characterized by a 2-chloro substituent and an N-benzylamine moiety on a saturated bicyclic pyrimidine scaffold [1]. With a molecular weight of 273.76 g/mol, a computed XLogP3 of 4.2, and a topological polar surface area of 37.8 Ų, this compound serves as a crucial synthetic intermediate in the development of potent and selective inhibitors targeting the AAA ATPase p97 (also known as valosin-containing protein, VCP) [2][3]. It is specifically documented as a key intermediate in the synthesis of advanced p97 inhibitors, including the clinical candidate CB-5083, where the 2-chloro position provides a critical synthetic handle for further functionalization [3].

Why Generic Tetrahydroquinazoline Substitution Fails for p97 Inhibitor Research: The Critical Role of the 2-Chloro Synthetic Handle in N-Benzyl-2-chloro-5,6,7,8-tetrahydroquinazolin-4-amine


Tetrahydroquinazoline-based p97 inhibitors exhibit extreme sensitivity to substituent identity at the 2-position, with potency differences exceeding 50-fold between closely related analogs [1]. Published structure-activity relationship (SAR) data demonstrate that even conservative replacements of the 2-chloro group on this scaffold—such as substitution with phenyl or 2-methoxyphenyl—can shift p97 ATPase IC50 values from 440 nM to as low as 85 nM [1]. Furthermore, co-crystallographic studies reveal that the 2-position substituent directly engages the D2 ATPase domain of p97, making this site a primary determinant of both potency and domain selectivity [2]. Generic substitution with other 5,6,7,8-tetrahydroquinazolin-4-amines that lack the 2-chloro handle is therefore not viable; the 2-chloro moiety is not merely a placeholder but a precisely defined functional group whose replacement fundamentally alters target engagement, cellular degradation blockade, and downstream caspase activation [1][2].

Quantitative Evidence Guide for N-Benzyl-2-chloro-5,6,7,8-tetrahydroquinazolin-4-amine: Differentiated Performance Parameters for Scientific Procurement


p97 ATPase Inhibitory Potency of the 2-Chloro Scaffold: Direct Comparison with 2-Phenyl and 2-Methoxyphenyl Analogs

In the published SAR campaign leading to CB-5083, the 2-chloro-substituted tetrahydroquinazoline scaffold (represented by compound 74f, the synthetic precursor to the target compound) demonstrated a p97 ATPase IC50 of 440 nM [1]. Replacement of the 2-chloro with a 2-phenyl group increased potency approximately 3.7-fold (IC50 = 120 nM), while 2-(2-methoxyphenyl) substitution further improved potency to 85 nM (5.2-fold improvement over 2-chloro). This quantitative rank-ordering establishes that the 2-chloro derivative occupies a defined, moderate-potency niche within the SAR landscape—potent enough to serve as a validated starting point for optimization, yet with clear vector space for improvement through C–C bond formation at the chlorine position [1].

p97 AAA ATPase inhibition Structure-activity relationship IC50 comparison Ubiquitin-proteasome system

Synthetic Versatility at the 2-Chloro Position: Enabling Late-Stage Diversification via Cross-Coupling Chemistry

The 2-chloro substituent on the tetrahydroquinazoline core serves as a universal synthetic handle for palladium-catalyzed cross-coupling reactions, enabling direct diversification to a broad range of aryl, heteroaryl, and amino substituents [1]. In the published synthesis of the clinical candidate CB-5083, this exact intermediate (4-N-benzyl-2-chloro-5,6,7,8-tetrahydroquinazolin-4-amine) was used to install over 40 distinct P2-moieties via Suzuki-Miyaura coupling at the 2-position, generating a library with p97 ATPase IC50 values spanning from 440 nM to low nanomolar range [1]. By contrast, the corresponding 2-unsubstituted or 2-methyl analogs lack this versatile leaving group and require de novo synthesis for each analog, resulting in significantly longer synthetic sequences [1].

Late-stage functionalization Suzuki coupling Buchwald-Hartwig amination Medicinal chemistry

Differentiated Domain Selectivity: D2-Selective Engagement versus Dual D1/D2 Inhibitors

Tetrahydroquinazoline-based p97 inhibitors bearing N-benzyl substitution at the 4-position and a modifiable 2-position (including chloro) have been demonstrated to preferentially target the D2 ATPase domain of p97, in contrast to quinazoline-2,4-diamine analogs such as DBeQ which target both D1 and D2 domains [1]. This D2 selectivity is functionally significant: the p97 cofactor p47 decreases the potency of D2-selective inhibitors (including the tetrahydroquinazoline series) by approximately 50-fold, whereas DBeQ shows only a 4- to 6-fold decrease in potency against the p97-p47 complex [1]. The intermediate compound described here, bearing the hallmark N-benzyl-4-amino and 2-chloro substitution pattern characteristic of D2-selective tetrahydroquinazolines, is thus positioned within the D2-selective pharmacological class [1][2].

p97 D2 domain selectivity Cofactor-dependent potency p97-p47 complex Domain-selective inhibition

Differentiated Physicochemical Profile: Lipophilicity and Permeability Parameters versus Advanced p97 Inhibitors

The target compound exhibits a computed XLogP3 of 4.2 and a molecular weight of 273.76 g/mol, placing it within favorable lead-like chemical space (MW < 300, clogP < 4.5) [1]. This contrasts with advanced p97 inhibitors such as CB-5083 (MW = 469.5; clogP ≈ 3.8) and ML241 (MW ≈ 430), which are substantially larger and incorporate additional H-bond donors and acceptors that impact permeability [2]. The intermediate's moderate lipophilicity and low hydrogen-bond donor count (1 HBD) suggest that further optimization at the 2-position can be pursued with a meaningful window for balancing potency and ADME properties before reaching developability thresholds [1].

Lipophilicity ADME properties Lead-likeness Permeability

Documented Synthetic Route and Reproducibility: Validated Multi-Gram Preparation from 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline

A validated synthetic route to this compound has been published: treatment of 2,4-dichloro-5,6,7,8-tetrahydroquinazoline with benzylamine under controlled conditions yields exclusively the 4-N-benzyl regioisomer due to the higher reactivity of the 4-chloro position in this bicyclic system [1]. This regioselectivity is not universal across quinazoline analogs—in fully aromatic quinazolines, competitive amination at the 2-position can occur, requiring chromatographic separation and reducing yield . The tetrahydroquinazoline scaffold's saturated ring engenders this regiochemical control, providing the desired intermediate in reproducible yields suitable for multi-gram preparation [1].

Multi-gram synthesis Regioselective amination Reproducibility Process chemistry

Validated Research and Industrial Application Scenarios for N-Benzyl-2-chloro-5,6,7,8-tetrahydroquinazolin-4-amine Based on Quantitative Evidence


Medicinal Chemistry Lead Optimization: SAR Exploration at the 2-Position of p97 Inhibitors via Late-Stage Diversification

As demonstrated by the synthesis of >40 distinct analogs from this scaffold via Suzuki-Miyaura cross-coupling [1], this compound is ideally positioned as a common late-stage intermediate for parallel SAR exploration of the P2 pocket of p97. Starting from this intermediate, researchers can systematically explore aryl, heteroaryl, and amine substituents at the 2-position to optimize p97 ATPase potency (baseline: 440 nM IC50 for the 2-chloro scaffold) while monitoring selectivity against related AAA ATPases [1].

Chemical Biology Tool Development: Synthesis of D2-Selective p97 Probes for Investigating Cofactor-Dependent Functions

The tetrahydroquinazoline scaffold with N-benzyl-4-amino substitution is established as a D2-selective pharmacophore, exhibiting approximately 50-fold potency reduction in the presence of the p47 cofactor—distinct from dual D1/D2 inhibitors like DBeQ (4- to 6-fold reduction) [2]. By using this intermediate to install photoaffinity labels, biotin tags, or fluorescent reporters at the 2-position, researchers can generate domain-selective chemical probes to dissect p97 cofactor biology, specifically p97-p47 versus p97-p37/Npl4-Ufd1 complexes.

Preclinical Candidate Generation: Hit-to-Lead Advancement with Favorable Physicochemical Starting Parameters

With a molecular weight of 273.76 g/mol, XLogP3 of 4.2, and only 1 hydrogen bond donor [3], this intermediate provides significant physicochemical headroom for property optimization during hit-to-lead campaigns. In contrast to advanced leads like CB-5083 (MW = 469.5), which already approach the upper limits of oral developability guidelines, the lower molecular weight and moderate lipophilicity of this intermediate allow for the introduction of potency-enhancing substituents without exceeding drug-likeness thresholds [1][3].

Comparative Pharmacology: Benchmarking Novel p97 Chemotypes Against a Validated Reference Scaffold

Given the published p97 ATPase IC50 of 440 nM for the 2-chloro scaffold [1], this compound serves as a well-characterized reference point for evaluating novel p97 inhibitor chemotypes. Researchers developing alternative scaffolds (e.g., allosteric inhibitors, covalent inhibitors, or protein-protein interaction disruptors) can use this intermediate-derived analog as a comparator to contextualize their potency, selectivity, and mechanism of action within the established SAR framework of ATP-competitive p97 inhibitors.

Quote Request

Request a Quote for N-benzyl-2-chloro-5,6,7,8-tetrahydroquinazolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.